2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 124439-98-1
VCID: VC0048059
InChI: InChI=1S/C12H14O4/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)16-10/h3,5,7,10,13H,2,4,6H2,1H3/t10-/m1/s1
SMILES: CCOC(=O)C1CCC2=C(O1)C=C(C=C2)O
Molecular Formula: C12H14O4
Molecular Weight: 222.23716

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester

CAS No.: 124439-98-1

Cat. No.: VC0048059

Molecular Formula: C12H14O4

Molecular Weight: 222.23716

* For research use only. Not for human or veterinary use.

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester - 124439-98-1

Specification

CAS No. 124439-98-1
Molecular Formula C12H14O4
Molecular Weight 222.23716
IUPAC Name ethyl (2R)-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate
Standard InChI InChI=1S/C12H14O4/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)16-10/h3,5,7,10,13H,2,4,6H2,1H3/t10-/m1/s1
SMILES CCOC(=O)C1CCC2=C(O1)C=C(C=C2)O

Introduction

PropertyValue
IUPAC NameEthyl 3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-carboxylate
Molecular FormulaC₁₂H₁₂O₄
Molecular Weight220.22 g/mol
AppearanceCrystalline solid (predicted)
SolubilityLikely soluble in organic solvents, partially soluble in water
Melting PointEstimated 130-150°C (based on related compounds)
LogPApproximately 2.1-2.5 (estimated based on structure)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (ester carbonyl, ester oxygens, pyran oxygen, hydroxyl)

The compound's structural characteristics suggest it would exhibit moderate lipophilicity while retaining sufficient water solubility due to the presence of the hydroxyl group. These properties are important considerations for potential biological activities and pharmaceutical applications.

Classification and Nomenclature

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester belongs to the chromane (3,4-dihydro-2H-1-benzopyran) family of compounds. This classification places it in a broader category that includes coumarins (2H-1-benzopyran-2-ones), which are extensively studied compounds containing a 2H-1-benzopyran-2-one core structure . The nomenclature of the compound follows standard IUPAC guidelines, with "2H-1-Benzopyran" indicating the core heterocyclic system, "3,4-dihydro" specifying the saturation state of the pyran ring, "7-hydroxy" denoting the position of the hydroxyl group, and "2-carboxylic acid, ethyl ester" indicating the carboxylic acid ester substituent at position 2.

The benzopyran scaffold is considered a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse biological activities. This structural framework provides a versatile template for the development of compounds with potential therapeutic applications across multiple disease areas .

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester can be approached through several strategic routes, with the most relevant method being a modified version of the procedure described for related 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives. This approach typically involves a two-step process followed by esterification .

The general synthetic route begins with the reaction of an appropriately substituted phenol (4-hydroxyphenol in this case) with a gamma-butyrolactone derivative under basic conditions. This results in an intermediate that undergoes ring closure in the presence of an acid catalyst to form the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid core. The final step involves esterification of the carboxylic acid group with ethanol to yield the target compound .

The advantages of this synthetic approach include its relatively straightforward nature, reasonable yield, and adaptability to various substituent patterns on the benzopyran core. The method allows for the preparation of different derivatives by simply varying the starting phenol compound or the esterification conditions.

Laboratory Scale Preparation

For laboratory-scale synthesis of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester, the following optimized procedure could be employed, based on methods described for structurally similar compounds:

Step 1: Reaction of 4-hydroxyphenol with a gamma-butyrolactone derivative

  • A mixture of 4-hydroxyphenol (1 equivalent) and the gamma-butyrolactone derivative (1.2 equivalents, where X is a leaving group such as Br or I) is stirred in the presence of a base (typically potassium carbonate or sodium hydroxide, 1.5 equivalents) in an appropriate solvent (DMF or acetone).

  • The reaction mixture is heated to 50-60°C and stirred for 3-4 hours until TLC indicates complete conversion.

  • The intermediate is isolated by extraction and used in the next step.

Step 2: Ring closure reaction

  • The intermediate is treated with an acid catalyst such as ZnCl₂ or trifluoromethanesulfonic acid in an appropriate solvent.

  • The reaction mixture is heated to 110-150°C for 1-8 hours, depending on the specific catalyst used .

  • Upon completion (monitored by TLC), the reaction is quenched, and the product is extracted and purified.

Step 3: Esterification

  • The 3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-carboxylic acid from step 2 is esterified using ethanol in the presence of a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • The reaction mixture is heated under reflux for 4-6 hours.

  • After completion, the product is isolated by standard workup procedures and purified by recrystallization or column chromatography.

Industrial Production Considerations

For industrial-scale production of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester, several important factors must be considered to ensure efficiency, safety, and economic viability:

  • Raw Materials and Supply Chain

    • Selection of high-purity starting materials with reliable supply chains

    • Evaluation of alternative reagents that may offer cost advantages or improved safety profiles

    • Consideration of recycling strategies for solvents and catalysts

  • Process Optimization

    • Scale-up challenges related to heat transfer and mixing

    • Development of continuous flow processes where applicable

    • Optimization of reaction conditions to maximize yield and minimize formation of by-products

    • Implementation of in-process controls for consistent quality

  • Safety and Environmental Considerations

    • Replacement of hazardous reagents where possible

    • Design of processes with reduced waste generation

    • Implementation of effective waste treatment protocols

    • Thorough risk assessment for all process steps

  • Economic Factors

    • Cost analysis of raw materials, energy, labor, and equipment

    • Evaluation of process efficiency through metrics such as E-factor and process mass intensity

    • Assessment of market demand and potential return on investment

The patent literature suggests that the preparation method for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives has advantages of "reasonable route design, simple steps, convenient operation and low cost, and is very suitable for industrial large-scale production" . These characteristics make the method particularly attractive for commercial application, with only minor modifications needed to produce the ethyl ester derivative.

Physical and Chemical Properties

Reactivity and Stability

The reactivity profile of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester is dictated by its functional groups and structural features. Understanding these properties is crucial for handling, storage, and application development.

  • Ester Group Reactivity:

    • Susceptible to hydrolysis under acidic or basic conditions, yielding the free carboxylic acid and ethanol

    • Can undergo transesterification in the presence of other alcohols and appropriate catalysts

    • May be reduced to the corresponding alcohol by appropriate reducing agents

    • Serves as a potential site for nucleophilic attack

  • Hydroxyl Group Reactivity:

    • Acts as both a hydrogen bond donor and acceptor

    • Can be deprotonated under basic conditions to form the corresponding phenolate anion

    • Susceptible to electrophilic substitution reactions

    • May undergo oxidation to form quinone structures under harsh oxidative conditions

    • Can be derivatized through etherification or esterification reactions

  • Benzopyran Ring System:

    • The aromatic portion can undergo electrophilic aromatic substitution reactions

    • The partially saturated pyran ring introduces conformational flexibility

    • The benzopyran skeleton is generally stable but may undergo ring-opening reactions under certain conditions

Stability considerations for this compound include:

  • pH sensitivity: Likely stable at neutral pH, but potentially reactive under strongly acidic or basic conditions due to the ester and phenolic groups

  • Temperature stability: Probably stable at room temperature but may decompose or undergo unwanted reactions at elevated temperatures

  • Oxidative stability: The phenolic hydroxyl group makes the compound susceptible to oxidation, especially in the presence of light, air, or oxidizing agents

  • Photostability: May be sensitive to light due to the aromatic and conjugated systems

These reactivity and stability characteristics have important implications for the compound's storage, handling, and potential applications. For pharmaceutical applications, understanding these properties is essential for formulation development and shelf-life determination.

Biological Activities and Applications

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for predicting the potential biological activities of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester and designing optimal derivatives for specific applications.

Several key SAR insights can be drawn from studies on related compounds:

These structure-activity insights suggest that 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester may exhibit specific biological activities, potentially different from but related to those of similar compounds in the benzopyran family.

Current Research Status and Future Perspectives

Recent Research Advances

Research on benzopyran derivatives has seen significant advancement in recent years, providing valuable context for understanding the potential significance of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester. Several notable research directions have emerged:

  • Improved Synthetic Methodologies:

    • The development of efficient synthetic routes for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives, as described in patent literature from 2018, offers "reasonable route design, simple steps, convenient operation and low cost"

    • These advances make the preparation of our target compound and its analogues more accessible for research and potential commercial applications

  • Antimicrobial Applications:

    • Research published in 2018 explored "New Chromane-Based Derivatives as Inhibitors of Mycobacterium," highlighting the potential of benzopyran compounds in addressing antimicrobial challenges

    • Structure-activity relationship studies have elucidated the importance of specific functional groups, including hydroxyl and carboxylic moieties, for biological activity

  • Metal Complexes of Benzopyran Derivatives:

    • A 2021 review focused on "Recent Advances in Coumarin-Metal Complexes," suggesting new directions for enhancing and modulating the biological activities of benzopyran-based compounds

    • These metal complexes represent an emerging area of research that could be extended to our target compound

  • Recognition of Benzopyrans as Privileged Scaffolds:

    • Recent literature has emphasized the benzopyran skeleton as "a privileged scaffold for the design and synthesis of pharmacologically active compounds"

    • This recognition has stimulated increased research interest in exploring the therapeutic potential of diverse benzopyran derivatives

These recent advances provide a strong foundation for further investigation of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester and suggest promising directions for future research.

Knowledge Gaps and Research Opportunities

Despite the growing body of research on benzopyran derivatives, several significant knowledge gaps remain regarding 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester, presenting valuable opportunities for future investigation:

  • Comprehensive Characterization:

    • Complete spectroscopic characterization (NMR, IR, MS) of the compound

    • Detailed studies of its physicochemical properties (solubility, stability, pKa)

    • X-ray crystallographic analysis to confirm three-dimensional structure

  • Biological Activity Profiling:

    • Systematic screening against diverse biological targets

    • Evaluation of antimicrobial, anti-inflammatory, and antioxidant activities

    • Assessment of cytotoxicity and selectivity profiles

    • Mechanism of action studies for identified activities

  • Structure-Activity Relationship Expansion:

    • Preparation and evaluation of structural analogues with modifications to key positions

    • Investigation of the impact of different ester groups on activity and ADME properties

    • Exploration of additional substituents on the benzopyran core

  • Pharmaceutical Development Potential:

    • Studies on pharmacokinetics and metabolism

    • Formulation development for potential therapeutic applications

    • Evaluation of drug-like properties and optimization strategies

  • Synthetic Methodology Enhancement:

    • Development of more efficient, selective, and environmentally friendly synthetic routes

    • Exploration of catalytic methods for key transformation steps

    • Scale-up studies for potential commercial applications

These research opportunities represent promising directions for expanding our understanding of this compound and realizing its potential applications.

Future Trends and Applications

Looking ahead, several trends and potential applications for 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester and related compounds can be anticipated:

  • Targeted Drug Design:

    • Increasing use of computational tools to predict and optimize interactions with specific biological targets

    • Design of benzopyran-based compounds with enhanced selectivity for particular enzymes or receptors

    • Development of hybrid molecules incorporating the benzopyran scaffold with other pharmacophores

  • Antimicrobial Resistance Challenges:

    • Growing focus on benzopyran derivatives as potential solutions to antimicrobial resistance

    • Exploration of novel mechanisms of action different from conventional antibiotics

    • Development of combination therapies including benzopyran-based compounds

  • Sustainable Chemistry Approaches:

    • Implementation of green chemistry principles in the synthesis of benzopyran derivatives

    • Development of biocatalytic methods for key transformation steps

    • Exploration of renewable starting materials for benzopyran synthesis

  • Advanced Delivery Systems:

    • Formulation of benzopyran compounds in novel delivery systems to improve bioavailability

    • Development of prodrug approaches to enhance pharmacokinetic properties

    • Creation of targeted delivery strategies for specific tissues or cell types

  • Expanded Application Domains:

    • Extension beyond pharmaceutical applications to areas such as agricultural chemistry

    • Exploration of material science applications leveraging the benzopyran structure

    • Investigation of diagnostic applications as molecular probes or imaging agents

The benzopyran scaffold's recognition as a "privileged structure" in medicinal chemistry suggests that compounds like 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester will continue to attract research interest and find diverse applications in the coming years .

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